molecular formula C11H17NO B3199184 2,6,6-Trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-amine CAS No. 1016796-75-0

2,6,6-Trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-amine

Cat. No.: B3199184
CAS No.: 1016796-75-0
M. Wt: 179.26 g/mol
InChI Key: RELXSYKVCJJEHC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,6,6-Trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

2,6,6-Trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-amine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action for 2,6,6-Trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors.

Properties

IUPAC Name

2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-7-4-8-9(12)5-11(2,3)6-10(8)13-7/h4,9H,5-6,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELXSYKVCJJEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)CC(CC2N)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6,6-Trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-amine
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Reactant of Route 3
2,6,6-Trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-amine
Reactant of Route 4
2,6,6-Trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-amine
Reactant of Route 5
2,6,6-Trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-amine
Reactant of Route 6
2,6,6-Trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-amine

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